6-(Methylsulfonyl)nicotinonitrile

Descripción

Overview of Nicotinonitrile Scaffold Significance in Organic and Medicinal Chemistry

The significance of the nicotinonitrile scaffold is underscored by its presence in numerous biologically active compounds and its role as a key intermediate in organic synthesis.

Nitrogen-containing heterocyclic compounds are fundamental structural units in a vast array of natural products and synthetic drugs. ekb.eg The pyridine (B92270) ring system, a core component of nicotinonitrile, is found in essential natural compounds like nicotinic acid and nicotinamide (B372718) (forms of vitamin B3), which are crucial for metabolic processes. ekb.eg While direct natural sources of 6-(methylsulfonyl)nicotinonitrile are not commonly cited, the nicotinonitrile framework itself is a key feature in many synthetic compounds developed for pharmaceutical applications. ekb.eg

The nicotinonitrile moiety serves as a core structural unit in a wide range of biologically active molecules. ekb.eg Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and antiviral properties. ekb.egresearchgate.net The presence of the cyano group and the nitrogen atom in the pyridine ring allows for diverse chemical modifications, enabling the fine-tuning of the molecule's biological and pharmacokinetic profiles. Several marketed drugs, such as bosutinib, milrinone, and neratinib, feature the nicotinonitrile scaffold, highlighting its therapeutic importance. ekb.egresearchgate.netaun.edu.eg

The development of nicotinonitrile hybrids, where the nicotinonitrile scaffold is combined with other pharmacophores, is a promising strategy in drug discovery. ekb.eg These hybrid molecules can exhibit enhanced biological activity or novel mechanisms of action. For instance, nicotinonitrile hybrids have been investigated as potent anticancer agents that can induce apoptosis and inhibit key enzymes involved in cancer progression, such as VEGFR-2 and Aurora kinases. ekb.eg The versatility of the nicotinonitrile core allows for its integration into multi-target drugs, which is a significant advantage in treating complex diseases like cancer. ekb.eg

Specific Contextualization of Sulfonyl-Substituted Pyridines

The introduction of a sulfonyl group to the pyridine ring can significantly influence the molecule's physicochemical properties and biological activity. Sulfonamides, a class of compounds containing the sulfonyl group, are well-established in medicine, primarily for their antibacterial effects. eurjchem.com

Sulfonyl-substituted pyridines have been explored for a variety of therapeutic applications beyond their antimicrobial properties. They have shown potential as anticancer agents, with some derivatives exhibiting inhibitory activity against carbonic anhydrase and VEGFR-2. mdpi.comnih.gov The sulfonyl group can act as a hydrogen bond acceptor and can participate in other non-covalent interactions, enhancing the binding affinity of the molecule to its biological target. The synthesis of 3-sulfonyl-2-aminopyridines has been described as producing valuable building blocks for drug development. acs.org Research has also been conducted on pyridine-sulfonamide hybrids as potential antimalarial and antidiabetic agents. eurjchem.commdpi.com

This compound: A Profile

Chemical Structure and Properties

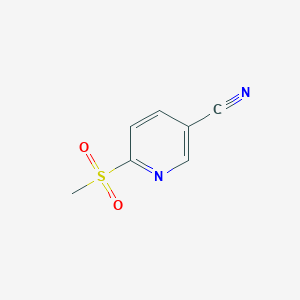

This compound is a derivative of nicotinonitrile characterized by a methylsulfonyl group at the 6-position of the pyridine ring.

| Property | Value |

| CAS Number | 66154-68-5 chemscene.com |

| Molecular Formula | C₇H₆N₂O₂S chemscene.com |

| Molecular Weight | 182.20 g/mol chemscene.com |

| Synonym | 6-methylsulfonylpyridine-3-carbonitrile chemscene.com |

This data is compiled from chemical supplier information.

While specific research on the biological activities of this compound is limited in publicly available literature, the presence of both the nicotinonitrile scaffold and the methylsulfonyl group suggests potential for interesting pharmacological properties, drawing from the characteristics of both parent classes of compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

6-methylsulfonylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWUYKLVNZNIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499366 | |

| Record name | 6-(Methanesulfonyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66154-68-5 | |

| Record name | 6-(Methanesulfonyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methylsulfonyl Nicotinonitrile and Its Analogs

Direct Synthetic Routes to Nicotinonitriles

Direct synthetic routes to nicotinonitriles encompass a range of powerful chemical reactions that allow for the construction of the pyridine (B92270) ring with the desired nitrile functionality in a single or multi-step sequence. These methods are often favored for their efficiency and ability to introduce a variety of substituents onto the nicotinonitrile scaffold.

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heterocyclic compounds. It has been adapted for the synthesis of nicotinonitriles through the reaction of a substituted formamide (B127407) with phosphorus oxychloride to generate a Vilsmeier reagent, which then reacts with a suitable substrate. wikipedia.orgniscpr.res.in

A notable application of the Vilsmeier-Haack reaction in nicotinonitrile synthesis involves the reaction of enolizable ketones, such as acetophenones, with malononitrile (B47326). This approach leads to the formation of 2-chloronicotinonitriles. The reaction proceeds through a one-pot process mediated by a chloromethyleneiminium salt, which is a key intermediate in the Vilsmeier-Haack reaction.

A representative example of this methodology is the synthesis of 2-chloro-4-phenyl-6-methylnicotinonitrile from acetophenone (B1666503) and malononitrile. The reaction is carried out under Vilsmeier-Haack conditions, providing a direct route to the substituted nicotinonitrile.

Table 1: Synthesis of 2-Chloronicotinonitrile via Vilsmeier-Haack Reaction

| Starting Ketone | Reagents | Product | Yield (%) |

| Acetophenone | Malononitrile, Vilsmeier Reagent (from DMF and POCl₃) | 2-Chloro-4-phenyl-6-methylnicotinonitrile | - |

The Vilsmeier-Haack reaction can be considered a three-component reaction when a ketone, malononitrile, and the Vilsmeier reagent (a chloromethyleneiminium salt) are combined in a single pot. This efficient process involves the initial reaction of the ketone with the Vilsmeier reagent, followed by reaction with malononitrile, and subsequent cyclization and aromatization to yield the nicotinonitrile product. This method is particularly useful for synthesizing 2-chloronicotinonitriles.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound, such as malononitrile, with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. bhu.ac.innih.govresearchgate.net This reaction has been widely employed for the synthesis of various heterocyclic compounds, including nicotinonitriles.

In the context of nicotinonitrile synthesis, chalcones (α,β-unsaturated ketones) are often used as the carbonyl component. The reaction of a chalcone (B49325) with malononitrile, typically catalyzed by a base like piperidine (B6355638) or ammonium (B1175870) acetate, leads to the formation of a Michael adduct, which then undergoes cyclization and aromatization to afford the corresponding 2-aminonicotinonitrile derivative. rasayanjournal.co.inmdpi.com

Table 2: Knoevenagel Condensation for Nicotinonitrile Synthesis

| Chalcone | Active Methylene Compound | Catalyst | Product | Yield (%) |

| Substituted Chalcone | Malononitrile | Piperidine | 2-Amino-4,6-diaryl-nicotinonitrile | - |

Specific yield data is dependent on the substituents of the chalcone.

Cyclization and Aromatization Processes

The formation of the nicotinonitrile ring often involves a key cyclization step followed by aromatization. A common strategy is the reaction of chalcones with malononitrile in the presence of ammonium acetate. rasayanjournal.co.in In this process, the initial Michael addition of malononitrile to the chalcone is followed by an intramolecular cyclization. The resulting intermediate then undergoes dehydrogenation (aromatization) to furnish the stable 2-aminonicotinonitrile product. This one-pot reaction is a straightforward and widely used method for the synthesis of polysubstituted nicotinonitriles.

Table 3: Cyclization and Aromatization in Nicotinonitrile Synthesis

| Reactants | Reagent | Key Processes | Product |

| Chalcone, Malononitrile | Ammonium Acetate | Michael Addition, Intramolecular Cyclization, Aromatization | 2-Aminonicotinonitrile |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurjchem.com This technology has been successfully applied to the synthesis of nicotinonitriles.

Table 4: Microwave-Assisted Synthesis of Heterocyclic Nitriles

| Reaction Type | Reactants | Conditions | Time | Yield (%) |

| Aldehyde to Nitrile Conversion | Aromatic Aldehydes | Microwave, 150 °C | 5 min | Good |

| Imidazole Synthesis | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | Microwave, p-TsOH catalyst | - | 46-80 |

Preparation from Nicotinamide (B372718) and Related Precursors

The synthesis of 6-(methylsulfonyl)nicotinonitrile can be strategically approached from readily available nicotinamide precursors. A common pathway involves the initial conversion of nicotinamide to a 6-halo-substituted intermediate, which then serves as a versatile precursor for introducing the methylsulfonyl group.

A key transformation in this sequence is the conversion of a nicotinamide derivative to a 6-chloronicotinamide (B47983) analog. This is often achieved through the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. The reaction typically proceeds by activation of the amide group, followed by nucleophilic attack of chloride.

Once the 6-chloro-nicotinamide is obtained, subsequent steps would involve the dehydration of the amide to a nitrile, followed by nucleophilic substitution of the chloride with a methylsulfinate salt to install the desired methylsulfonyl group. The direct dehydration of nicotinamide itself to nicotinonitrile can be accomplished using dehydrating agents like phosphorus pentoxide, suggesting a plausible route from the chlorinated amide to the chlorinated nitrile. snnu.edu.cn

Table 1: Illustrative Two-Step Synthesis from a Nicotinamide Precursor

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Nicotinamide derivative | POCl₃, Pyridine, 0 °C to room temperature | 6-Chloronicotinamide analogue |

Palladium(II)-Initiated Reactions (e.g., Catellani-Type) in Analog Synthesis

Palladium-catalyzed reactions, particularly the Catellani reaction, represent a powerful tool for the synthesis of highly substituted analogs of this compound. wikipedia.orgnih.gov The Catellani reaction is a multicomponent process that combines a C-H bond functionalization at the ortho-position of an aryl halide with a subsequent cross-coupling reaction at the ipso-position, all in a single operation. wikipedia.org This reaction is mediated by a palladium catalyst and a norbornene co-catalyst. wikipedia.org

This methodology can be applied to a suitably substituted nicotinonitrile precursor, such as a 5-halo-6-(methylsulfonyl)nicotinonitrile. The reaction would proceed via oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This is followed by carbopalladation of norbornene, which then directs a C-H activation/arylation at the C-4 position of the pyridine ring. The catalytic cycle is completed by a terminating cross-coupling reaction at the original site of the halogen.

The versatility of the Catellani reaction allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, at the position ortho to the directing group. wikipedia.org This enables the creation of a diverse library of this compound analogs with various substitution patterns, which would be challenging to access through traditional methods. snnu.edu.cnnih.gov

Table 2: Key Features of the Catellani Reaction for Analog Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Palladium-catalyzed ortho-C-H functionalization and ipso-termination of an aryl halide. |

| Key Components | Aryl halide (e.g., 5-iodo-6-(methylsulfonyl)nicotinonitrile), palladium catalyst, norbornene, and a coupling partner. |

| Mechanism | Involves a catalytic cycle with Pd(0), Pd(II), and Pd(IV) intermediates. wikipedia.org |

| Application | Synthesis of polysubstituted aromatic and heteroaromatic compounds. researchgate.net |

Functional Group Interconversions and Derivatization Routes

Oxidation of Thioethers to Sulfones

A primary and efficient method for the synthesis of this compound involves the oxidation of the corresponding thioether, 6-(methylthio)nicotinonitrile. This transformation is a common functional group interconversion in organic synthesis. The sulfur atom in the thioether is oxidized to a sulfone, passing through a sulfoxide (B87167) intermediate.

A variety of oxidizing agents can be employed for this purpose. Mild conditions can be used to selectively form the sulfoxide, while stronger or stoichiometric amounts of the oxidant will lead to the full oxidation to the sulfone. Common reagents for this transformation include:

Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this oxidation.

Potassium peroxymonosulfate: Commercially available as Oxone®, it is an effective and environmentally friendly oxidizing agent.

Hydrogen peroxide: Often used with a metal catalyst, it provides a green alternative for the oxidation.

The choice of oxidant and reaction conditions (temperature, solvent, stoichiometry) allows for controlled oxidation to either the sulfoxide or the sulfone, providing access to a range of sulfur-containing nicotinonitrile derivatives.

Nucleophilic Substitution Reactions

The pyridine ring in this compound is electron-deficient due to the electron-withdrawing nature of both the nitrile and the methylsulfonyl groups. This electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The methylsulfonyl group, being a potent electron-withdrawing group, is also an excellent leaving group. dalalinstitute.com

This reactivity allows for the displacement of the methylsulfonyl group at the 6-position by a variety of nucleophiles. This provides a versatile route for the synthesis of diverse 6-substituted nicotinonitrile analogs. Typical nucleophiles that can be employed in this reaction include:

Alkoxides (e.g., sodium methoxide) to form 6-alkoxy-nicotinonitriles.

Amines to generate 6-amino-nicotinonitrile derivatives. wikipedia.org

Thiolates to introduce different sulfur-based functional groups.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the methylsulfinate leaving group to afford the substituted product. masterorganicchemistry.com

Chlorination and Subsequent Transformations

The introduction of a chlorine atom onto the nicotinonitrile scaffold, particularly at the 6-position, creates a valuable synthetic handle for further derivatization. 6-Chloronicotinonitrile is a key intermediate that can be accessed from nicotinamide precursors. For instance, treatment of a nicotinamide derivative with phosphorus oxychloride can yield a 6-chloronicotinamide analog. researchgate.net Subsequent dehydration would furnish 6-chloronicotinonitrile.

Once formed, the 6-chloro substituent can be readily displaced by various nucleophiles via nucleophilic aromatic substitution, similar to the displacement of the methylsulfonyl group. byjus.com Furthermore, the chloro-substituted nicotinonitrile can participate in a wide array of palladium-catalyzed cross-coupling reactions, including:

Suzuki coupling: with boronic acids to form C-C bonds.

Heck coupling: with alkenes.

Buchwald-Hartwig amination: with amines to form C-N bonds.

These transformations allow for the introduction of a vast range of functional groups at the 6-position, significantly expanding the chemical space of accessible nicotinonitrile derivatives.

Regioselective Derivatization Strategies

Achieving regioselective functionalization is crucial for the synthesis of specific isomers of substituted nicotinonitriles. Several strategies can be employed to control the position of derivatization on the pyridine ring. nih.govnih.gov

Directing Group Effects: The inherent electronic properties of the substituents on the nicotinonitrile ring direct the regioselectivity of certain reactions. For instance, in electrophilic aromatic substitution, existing groups will direct incoming electrophiles to specific positions. Conversely, in nucleophilic aromatic substitution, the position of a good leaving group dictates the site of reaction. masterorganicchemistry.com

C-H Activation: Modern synthetic methods, including transition metal-catalyzed C-H activation, offer powerful tools for regioselective derivatization. nih.gov By using appropriate directing groups, specific C-H bonds can be selectively activated and functionalized, allowing for modifications at positions that are not accessible through classical methods. The Catellani reaction is a prime example of a regioselective C-H functionalization process. snnu.edu.cnnih.gov

Halogen-Dance Reaction and Related Isomerizations: In some cases, under specific basic conditions, a halogen substituent on an aromatic ring can migrate to a different position, providing access to isomers that are otherwise difficult to synthesize.

These strategies, often used in combination, provide a high degree of control over the substitution pattern on the nicotinonitrile core, enabling the targeted synthesis of complex and diverse analogs of this compound.

Amination Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and functional materials. wikipedia.orgnih.govmdpi.com This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates, offering significant advantages over traditional methods like nucleophilic aromatic substitution, particularly in terms of substrate scope and functional group tolerance. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst. wikipedia.orglibretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligands, which play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. nih.gov The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, has dramatically expanded the scope of this reaction to include a wide variety of amines and aryl halides, including electron-deficient heteroaryl chlorides. nih.gov

While direct examples of the Buchwald-Hartwig amination on this compound are not extensively detailed in the literature, the principles of the reaction are applicable to structurally similar electron-deficient heterocyclic halides. The electron-withdrawing nature of the sulfonyl and nitrile groups on the pyridine ring would activate a halide at the 6-position towards amination. Research on the amination of other electron-deficient pyridines and related heterocycles provides a strong basis for predicting successful reaction conditions. For instance, the palladium-catalyzed amination of various heteroaryl halides, including those of pyrimidines and quinazolines, has been successfully achieved. nih.gov

Key to these transformations is the selection of an appropriate palladium precursor, ligand, base, and solvent system. Typical palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A variety of phosphine ligands have been developed, with biaryl phosphines often showing high activity. nih.gov The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium carbonate (K₂CO₃). libretexts.orgethz.ch The reaction is typically carried out in aprotic solvents like toluene, dioxane, or THF. libretexts.org

A hypothetical reaction scheme for the Buchwald-Hartwig amination of a 6-halo-nicotinonitrile derivative is presented below, illustrating the general approach.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Amine Scope | Reference |

| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | K₂CO₃ | DMF | 65 | Anilines | nih.gov |

| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | NaOtBu | Toluene | RT - 100 | Secondary Amines | nih.gov |

| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Dioxane | 100 | Primary & Secondary Amines | ethz.ch |

It is important to note that the specific conditions for the amination of this compound would require empirical optimization. The strong electron-withdrawing character of the substituents might also make the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, which could be a competing reaction pathway. nih.gov

Stereoselective Synthetic Approaches

The introduction of chirality into molecules is a cornerstone of modern drug discovery, as the stereochemistry of a compound can profoundly influence its biological activity. Stereoselective synthetic approaches aim to produce a single enantiomer or diastereomer of a chiral molecule. researchgate.net For analogs of this compound, stereoselectivity can be introduced through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool. researchgate.net

While specific stereoselective syntheses targeting the this compound core are not widely reported, general methods for the asymmetric synthesis of chiral pyridines and related heterocycles can be adapted. These methods often focus on creating stereocenters on substituents attached to the pyridine ring or by dearomatization strategies.

One powerful approach is the use of chiral N-sulfinyl imines as intermediates. The addition of nucleophiles to these imines is highly stereocontrolled, with the sulfinyl group directing the approach of the nucleophile to one face of the imine. This strategy has been successfully employed in the synthesis of chiral alkaloids containing piperidine rings. mdpi.com

Another prominent method involves the catalytic asymmetric alkylation of alkenyl pyridines. Copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines, activated by a Lewis acid, can proceed with high enantioselectivity when a chiral diphosphine ligand is used. wikipedia.org This allows for the creation of a chiral center on a side chain attached to the pyridine ring.

The development of novel chiral pyridine-derived ligands has also opened up new avenues for asymmetric catalysis. nih.gov These ligands, when complexed with a transition metal, can catalyze a variety of enantioselective transformations. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines have been used to synthesize enantioenriched 3-substituted piperidines.

Furthermore, stereoselective dearomatization of the pyridine ring itself represents a viable strategy for generating chiral, partially saturated pyridine derivatives. These reactions can be catalyzed by chiral transition metal complexes or organocatalysts.

The table below summarizes some general approaches to stereoselective synthesis that could be conceptually applied to create chiral analogs of this compound.

Table 2: Conceptual Stereoselective Approaches for Analogs of this compound

| Strategy | Key Reagent/Catalyst | Type of Chirality Introduced | Potential Application | Reference |

| Chiral N-Sulfinyl Imine Chemistry | Chiral N-tert-butanesulfinyl imine | Stereocenter on a substituent | Synthesis of analogs with chiral amino side chains | mdpi.com |

| Asymmetric Conjugate Addition | Cu-catalyst with chiral diphosphine ligand | Stereocenter on an alkyl side chain | Functionalization of an alkenyl-substituted nicotinonitrile | wikipedia.org |

| Asymmetric Reductive Heck Reaction | Rh-catalyst with chiral ligand | Stereocenter on a substituent | Arylation of a dihydropyridine (B1217469) precursor to a nicotinonitrile analog | |

| Catalytic Asymmetric Dearomatization | Chiral transition metal complex or organocatalyst | Chiral centers on the pyridine ring | Synthesis of chiral piperidine or tetrahydropyridine (B1245486) analogs |

The successful application of these methods to the this compound scaffold would require careful consideration of substrate compatibility and reaction optimization. The electron-withdrawing nature of the sulfonyl and nitrile groups could influence the reactivity of the pyridine ring and any attached functional groups.

Advanced Spectroscopic and Structural Elucidation Techniques in Nicotinonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 6-(Methylsulfonyl)nicotinonitrile, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methyl group.

The methyl group (CH₃) attached to the sulfonyl group would appear as a sharp singlet, as its protons are chemically equivalent and have no adjacent protons to couple with. Its chemical shift is influenced by the strong electron-withdrawing nature of the adjacent SO₂ group. The aromatic region of the spectrum would display signals for the three protons on the nicotinonitrile ring system. Their specific chemical shifts and splitting patterns (doublets, doublets of doublets) are dictated by their position relative to the electron-withdrawing nitrile and methylsulfonyl substituents and their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures containing methylsulfonyl and pyridine moieties.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~9.1 - 9.3 | Doublet (d) |

| H-4 | ~8.4 - 8.6 | Doublet of Doublets (dd) |

| H-5 | ~8.1 - 8.3 | Doublet (d) |

| -SO₂CH₃ | ~3.2 - 3.4 | Singlet (s) |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are highly dependent on the electronic environment of each carbon.

The spectrum is expected to show seven distinct signals: five for the carbons of the pyridine ring, one for the nitrile carbon (C≡N), and one for the methyl carbon (-SO₂CH₃). The carbons attached directly to the electronegative sulfonyl group (C-6) and the nitrile group (C-3), as well as the nitrile carbon itself, are typically shifted downfield. rsc.org The methyl carbon signal appears significantly upfield. hmdb.ca

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures and known substituent effects. rsc.orghmdb.ca

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 - 154 |

| C-3 | ~110 - 112 |

| C-4 | ~140 - 142 |

| C-5 | ~122 - 124 |

| C-6 | ~158 - 160 |

| -C≡N | ~115 - 117 |

| -SO₂CH₃ | ~44 - 46 |

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are often required for unambiguous structural confirmation, especially in complex molecules. huji.ac.il These experiments reveal correlations between nuclei, confirming the atomic connectivity. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (e.g., H-4 with H-5), confirming their positions relative to one another.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear technique is crucial for piecing together the molecular skeleton by showing long-range (2-3 bond) correlations between protons and carbons. huji.ac.il Key expected correlations for this compound would include:

A correlation between the methyl protons (-SO₂CH₃) and the C-6 carbon.

Correlations from the aromatic protons (H-2, H-4, H-5) to various carbons in the pyridine ring, confirming the substitution pattern. For instance, H-2 would show correlations to C-3 and C-6. mdpi.com

NMR spectroscopy is a valuable tool for studying reaction kinetics, as it allows for the non-invasive monitoring of reactant consumption and product formation in real-time. organicchemistrydata.org The rate constant of a reaction involving this compound can be determined by acquiring a series of ¹H NMR spectra over time. stackexchange.comresearchgate.net

The methodology typically involves:

Monitoring Signal Intensity: The integral of a well-resolved signal corresponding to a unique proton in either a reactant or a product is measured at regular intervals. magritek.com

Kinetic Plotting: The concentration (proportional to the integral) is plotted against time. For a reaction following pseudo-first-order kinetics, a plot of the natural logarithm of the concentration versus time will yield a straight line. researchgate.netmagritek.com The slope of this line corresponds to the negative of the observed rate constant (-k).

Thermodynamic Analysis: By conducting the experiment at various temperatures, an Arrhenius or Eyring plot can be constructed to determine thermodynamic parameters such as the activation energy (Ea) of the reaction. organicchemistrydata.orgmagritek.com

This technique could be applied, for example, to study the rate of synthesis of this compound from a precursor or its rate of conversion in a subsequent chemical transformation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often thermally fragile, molecules. nih.gov It allows for the ionization of a compound directly from solution into the gas phase with minimal fragmentation, making it ideal for confirming the molecular weight. nih.gov

For this compound, with a molecular formula of C₇H₆N₂O₂S, the exact mass is 182.01500 Da. chemsrc.com In a typical positive-ion mode ESI-MS experiment, the molecule would be observed as the protonated molecular ion, [M+H]⁺.

Table 3: Expected ESI-MS Data for this compound

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | [C₇H₇N₂O₂S]⁺ | 183.0228 |

The detection of this ion at the calculated m/z value provides strong evidence for the successful synthesis and correct molecular weight of the target compound.

X-ray Crystallography for Ligand-Protein Interactions

X-ray crystallography stands as a cornerstone technique for elucidating the three-dimensional structure of molecules at atomic resolution. In the realm of drug discovery and medicinal chemistry, it provides unparalleled insights into how a ligand, such as a nicotinonitrile derivative, interacts with its protein target. This high-resolution structural information is invaluable for understanding the molecular basis of biological activity and for guiding the rational design of more potent and selective inhibitors.

The process involves crystallizing a protein in complex with the ligand of interest. This crystal is then irradiated with a focused beam of X-rays. The regular, repeating arrangement of molecules in the crystal diffracts the X-rays in a specific pattern of spots. By analyzing the intensities and positions of these diffracted spots, researchers can calculate an electron density map of the molecule. From this map, a detailed three-dimensional model of the protein-ligand complex can be built, revealing the precise orientation and conformation of the ligand within the protein's binding site.

Key information derived from X-ray crystallography includes the specific amino acid residues of the protein that are involved in binding the ligand, the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds), and any conformational changes that occur in the protein upon ligand binding. nih.govebi.ac.uk This level of detail is crucial for structure-based drug design, where knowledge of the binding mode can inform chemical modifications to the ligand to improve its affinity and other pharmacological properties.

While specific X-ray crystallography data for this compound in complex with a protein target is not publicly available, the principles of such an analysis can be illustrated by examining a structurally related compound. For instance, the crystal structure of a complex between the human Keap1 Kelch domain and a sulfonamide-containing isoquinoline (B145761) derivative (PDB ID: 6UF0) provides a relevant case study. rcsb.org This structure showcases the detailed interactions that can be visualized using this powerful technique.

Detailed Research Findings from a Related Structure (PDB ID: 6UF0)

The crystal structure of the human Keap1 Kelch domain in complex with an inhibitor reveals critical interactions within the binding pocket. rcsb.org The inhibitor, N-(4-((4-methoxy-N-(2,2,2-trifluoroethyl)phenyl)sulfonamido)isoquinolin-1-yl)-N-((4-methoxyphenyl)sulfonyl)glycine, shares structural motifs with this compound, namely a sulfonyl group and a nitrogen-containing aromatic ring system.

In this specific complex, the ligand is observed to form a network of interactions with the protein. These include hydrogen bonds between the sulfonyl group of the ligand and amino acid residues in the protein, as well as hydrophobic interactions involving the aromatic rings. The precise geometry of these interactions, including bond lengths and angles, can be measured from the crystal structure, providing a quantitative understanding of the binding event.

The table below summarizes key details from the crystallographic data of the human Keap1 Kelch domain in complex with the aforementioned inhibitor.

| Parameter | Value |

| PDB ID | 6UF0 |

| Resolution | 2.15 Å |

| R-Value Free | 0.246 |

| R-Value Work | 0.203 |

| Space Group | P 21 21 21 |

This data underscores the quality of the crystallographic model and its suitability for detailed structural analysis.

The following table details some of the key interactions observed between the ligand and the protein in the 6UF0 structure, illustrating the type of information that would be sought in a study of this compound.

| Ligand Moiety | Interacting Protein Residue | Interaction Type |

| Sulfonyl Group | Arginine (Arg) | Hydrogen Bond |

| Isoquinoline Ring | Glycine (Gly), Serine (Ser) | Hydrophobic & van der Waals |

| Carboxylate | Arginine (Arg), Serine (Ser) | Salt Bridge, Hydrogen Bond |

Such detailed interaction maps are instrumental for medicinal chemists. For example, identifying a key hydrogen bond can lead to the synthesis of new analogs where that interaction is strengthened, potentially increasing the compound's potency. Conversely, understanding steric clashes can guide the removal or repositioning of chemical groups to improve binding.

Theoretical and Computational Studies in 6 Methylsulfonyl Nicotinonitrile Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 6-(Methylsulfonyl)nicotinonitrile, DFT calculations provide a fundamental understanding of its molecular geometry, stability, and chemical reactivity.

DFT calculations are employed to predict a range of molecular properties for this compound. By solving the Kohn-Sham equations, researchers can determine the optimized molecular geometry, including bond lengths and angles, as well as electronic properties derived from frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the presence of the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) and cyano (-CN) groups significantly lowers the energy of the LUMO, rendering the pyridine (B92270) ring highly electrophilic. This increased electrophilicity is a key factor in its reactivity towards nucleophiles.

Molecular Electrostatic Potential (MESP) maps, also derived from DFT, visualize the charge distribution across the molecule. For this compound, these maps typically show a large, positive electrostatic potential (electron-poor region) around the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen and the sulfonyl group, highlighting these sites as susceptible to nucleophilic attack. researchgate.net

Table 1: Predicted Molecular Properties of this compound via DFT

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | Low | Indicates poor electron-donating capability. |

| LUMO Energy | Very Low | Indicates high electron-accepting capability, high electrophilicity. |

| HOMO-LUMO Gap | Small | Suggests higher chemical reactivity compared to unsubstituted nicotinonitrile. researchgate.net |

| MESP | Positive potential on the pyridine ring | Confirms electrophilic nature and predicts sites for nucleophilic attack. |

| Dipole Moment | High | The polar methylsulfonyl group leads to significant charge separation and higher aqueous solubility. |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed picture of the reaction pathway.

A primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the methylsulfonyl group acts as an excellent leaving group. mdpi.com DFT studies can model the step-by-step process of this reaction:

Formation of the Meisenheimer Complex : The initial attack of a nucleophile (e.g., an amine or thiolate) on an electron-deficient carbon of the pyridine ring. DFT can calculate the structure and stability of this tetrahedral intermediate.

Transition State Analysis : Identification of the transition state for the departure of the methylsulfinate anion. The calculated activation energy for this step provides a quantitative measure of the reaction rate.

Product Formation : Rearomatization of the ring to yield the final substituted product.

These mechanistic studies are crucial for optimizing reaction conditions in synthetic applications and for understanding how the molecule might interact with biological nucleophiles like the cysteine residues in proteins. acs.org

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties, DFT facilitates a deep understanding of structure-reactivity relationships. acs.orgnih.gov For instance, replacing the methylsulfonyl group with other substituents (e.g., methylthio, -SCH₃; or nitro, -NO₂) and recalculating properties like the LUMO energy and MESP can quantify the relative reactivity of different derivatives.

This analysis confirms that the -SO₂CH₃ group is a powerful activating group for nucleophilic substitution, significantly more so than a methylthio group, due to its superior electron-withdrawing inductive and resonance effects. This understanding is vital for designing analogues with tailored reactivity profiles for specific applications, such as developing covalent inhibitors that require a specific level of electrophilicity to react with their target while minimizing off-target reactions. acs.org

Table 2: Comparative Reactivity Analysis of Substituted Nicotinonitriles (Illustrative)

| Substituent at C6 | Relative LUMO Energy | Predicted Reactivity towards Nucleophiles |

| -H | High | Low |

| -SCH₃ | Moderate | Moderate |

| -SO₂CH₃ | Low | High |

| -NO₂ | Very Low | Very High |

Molecular Modeling and Docking Simulations

Molecular modeling, particularly docking simulations, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and its protein target.

Molecular docking simulations are essential for predicting how this compound might bind to the active site of a biological target, such as an enzyme or receptor. This process involves placing the 3D structure of the compound into the binding pocket of a protein (whose structure is often known from X-ray crystallography) and using a scoring function to estimate the binding affinity. nih.govnih.gov

These simulations can reveal:

Key Amino Acid Interactions : Identifying specific residues in the protein's active site that form hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. nih.gov For example, the nitrogen of the pyridine ring or the oxygen atoms of the sulfonyl group could act as hydrogen bond acceptors.

Binding Conformation : Predicting the most stable three-dimensional arrangement of the compound within the binding site.

Binding Energy : A score that estimates the strength of the interaction, allowing for the ranking of different potential inhibitors. nih.gov

While specific docking studies on this compound are not widely published, studies on similar heterocyclic molecules against targets like kinases, adrenoceptors, and inflammatory proteins demonstrate the power of this approach. nih.govnih.gov

Docking simulations are a cornerstone of computational Structure-Activity Relationship (SAR) studies. By docking a series of analogues of this compound into a target's active site, researchers can build a model that explains their relative biological activities. nih.gov

For example, if a particular analogue with an added hydroxyl group shows a higher predicted binding affinity, the docking model might reveal a new hydrogen bond with a key residue. Conversely, if replacing the methylsulfonyl group with a bulkier group leads to a lower affinity, the model could show a steric clash with the protein. This iterative process of in silico design and evaluation helps to identify the pharmacophore—the essential set of structural features required for biological activity—and guides the synthesis of more potent and selective compounds. nih.gov

Table 3: Illustrative Docking Simulation Results for this compound Analogues against a Hypothetical Kinase Target

| Compound Analogue | Modification | Predicted Binding Energy (kcal/mol) | Key Interaction Observed |

| Compound A | This compound | -7.5 | H-bond from sulfonyl O to Lys72 |

| Compound B | 6-(Methylamino)nicotinonitrile | -8.2 | Additional H-bond from amino NH to Glu91 |

| Compound C | 6-(Phenylsulfonyl)nicotinonitrile | -6.9 | Steric clash of phenyl group with Ala145 |

| Compound D | 2-Chloro-6-(methylsulfonyl)nicotinonitrile | -7.8 | Halogen bond from Cl to backbone carbonyl |

This computational SAR analysis provides a rational basis for lead optimization, reducing the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov

Quantum Chemical Calculations

Following an extensive search of scientific literature and computational chemistry databases, no specific studies detailing quantum chemical calculations for this compound could be located. While theoretical and computational studies, including Density Functional Theory (DFT) calculations, have been performed on analogous or related structures such as other nicotinonitrile derivatives and various sulfonyl-containing compounds, public-domain research explicitly detailing the calculated molecular geometry, electronic properties (like HOMO-LUMO energies), molecular electrostatic potential (MEP), or vibrational frequencies for this compound is not available at this time.

Computational chemistry is a pivotal tool for predicting molecular structure, reactivity, and spectroscopic properties. Such studies on related molecules often involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms and predicting bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Determining the distribution of electrons within the molecule, often visualized through Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps to predict sites of reactivity. ufms.br

Vibrational Analysis: Simulating infrared (IR) and Raman spectra to help assign experimental vibrational bands to specific molecular motions.

For instance, DFT studies on compounds like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile have been used to understand its structural and chemical properties, including the effects of dispersion forces and hydrogen bonding. aalto.fi Similarly, comprehensive analyses of 2-methoxy-4,6-diphenylnicotinonitrile have employed DFT to elucidate geometric optimization, molecular reactivity descriptors, and aromaticity. mdpi.com

Although direct computational data for this compound is absent from the available literature, the established methodologies used for these related structures would be applicable. A future computational investigation of this compound would likely employ DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to provide valuable theoretical insights into its molecular characteristics. researchgate.netresearchgate.net

Reactivity and Mechanistic Investigations of 6 Methylsulfonyl Nicotinonitrile

Reaction Kinetics and Rate Constant Determination

While specific kinetic data for the reactions of 6-(methylsulfonyl)nicotinonitrile are not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar compounds, such as 2-sulfonylpyrimidines. These compounds are also highly activated towards nucleophilic attack. For instance, the rate constants for the reaction of 2-sulfonylpyrimidines with cysteine have been observed to span a wide range, from 5.0 × 10⁻⁵ M⁻¹s⁻¹ to 0.5 M⁻¹s⁻¹, underscoring the significant influence of other substituents on the ring. nih.gov

The reaction of this compound with nucleophiles is anticipated to follow second-order kinetics, being first order with respect to both the substrate and the nucleophile. The rate law can be expressed as:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be contingent on several factors including the nature of the nucleophile, the solvent, and the temperature. For comparative purposes, the table below presents hypothetical rate constants for the reaction of this compound with a generic nucleophile, based on the reactivity of analogous compounds.

| Nucleophile | Solvent | Temperature (°C) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |

| Piperidine (B6355638) | Methanol | 25 | 1.2 x 10⁻³ |

| Thiophenolate | DMF | 25 | 3.5 x 10⁻² |

| Methoxide | Methanol | 25 | 8.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes, based on the reactivity of analogous sulfonyl-activated aromatic systems.

Chemoselectivity Studies

Chemoselectivity in the reactions of this compound is a critical aspect, particularly when multiple reactive sites are present in the molecule or when competing reaction pathways exist. The methylsulfonyl group is an excellent leaving group in S_NAr reactions, often being more readily displaced than halide substituents under certain conditions.

Studies on analogous compounds, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have demonstrated distinct chemoselectivity in reactions with amines. researchgate.net For example, sterically unhindered primary aliphatic amines have been shown to selectively displace the sulfonyl group over the chloro groups. researchgate.net Conversely, aniline (B41778) and secondary aliphatic amines tend to selectively displace a chloro group. researchgate.net This selectivity is influenced by the nature of the nucleophile and the reaction conditions, including the choice of base. researchgate.net

Based on these findings, it can be inferred that this compound would exhibit marked chemoselectivity in its reactions. The table below summarizes the predicted chemoselective outcomes with different types of nucleophiles.

| Nucleophile Type | Predicted Major Product |

| Soft Nucleophiles (e.g., Thiolates) | Substitution of the methylsulfonyl group |

| Hard Nucleophiles (e.g., Alkoxides) | Potential for competing reaction at the nitrile group under harsh conditions |

| Primary Amines | Substitution of the methylsulfonyl group |

| Secondary Amines | Substitution of the methylsulfonyl group |

Influence of Substituent Effects on Reactivity (e.g., Electron-Withdrawing Groups, Electron-Donating Groups)

The reactivity of the nicotinonitrile scaffold is profoundly influenced by the electronic nature of its substituents. The methylsulfonyl group at the 6-position, being a potent electron-withdrawing group, significantly enhances the electrophilicity of the pyridine (B92270) ring, thereby accelerating the rate of nucleophilic aromatic substitution.

The effect of substituents on the reactivity of aromatic systems can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. lumenlearning.com While a specific Hammett plot for this compound is not available, the principles of physical organic chemistry provide a clear predictive framework.

Electron-Withdrawing Groups (EWGs): Additional EWGs on the pyridine ring would further increase the rate of nucleophilic attack. The stabilization of the negatively charged Meisenheimer intermediate is enhanced by the presence of EWGs. lumenlearning.com

Electron-Donating Groups (EDGs): The introduction of EDGs would likely decrease the rate of nucleophilic substitution by destabilizing the Meisenheimer intermediate.

The table below illustrates the expected relative reactivity of a series of hypothetical this compound derivatives with an additional substituent at the 4-position.

| 4-Substituent | Substituent Type | Expected Relative Reactivity |

| -NO₂ | Strong EWG | Highest |

| -Cl | Weak EWG | Higher than H |

| -H | (Reference) | 1 |

| -CH₃ | Weak EDG | Lower than H |

| -OCH₃ | Strong EDG | Lowest |

This table is illustrative and based on established principles of substituent effects in nucleophilic aromatic substitution.

Reaction Mechanism Elucidation

The reaction of this compound with nucleophiles is expected to proceed via a nucleophilic aromatic substitution (S_NAr) mechanism. This is a two-step process:

Formation of a Meisenheimer Complex: The nucleophile attacks the electron-deficient carbon atom bearing the methylsulfonyl group. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the methylsulfinate anion, which is a good leaving group.

Computational studies on analogous 2-sulfonylpyrimidines support this mechanistic pathway, indicating that the nucleophilic attack is the rate-determining step. nih.gov The strong electron-withdrawing nature of the sulfonyl group is crucial as it stabilizes the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. nih.gov

Hydrolytic Stability Assessments

The hydrolytic stability of this compound is an important parameter, particularly for its potential applications in biological systems or aqueous environments. While specific studies on the hydrolytic stability of this compound are not readily found, general principles suggest that the nitrile group could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.

The rate of hydrolysis would be dependent on pH and temperature. A kinetic study of the hydrolysis of a Schiff base, for example, revealed a rate profile that was highly dependent on pH, with a minimum rate in the neutral range and increased rates under both acidic and basic conditions. researchgate.net A similar pH-rate profile could be anticipated for the hydrolysis of the nitrile group in this compound, although the sulfonyl group itself is generally stable to hydrolysis.

The table below presents a hypothetical pH-dependent hydrolytic stability profile for this compound.

| pH Range | Expected Hydrolytic Stability | Primary Hydrolysis Product |

| < 3 (Strongly Acidic) | Low | 6-(Methylsulfonyl)nicotinamide, then 6-(Methylsulfonyl)nicotinic acid |

| 3 - 9 (Weakly Acidic to Weakly Basic) | High | Minimal hydrolysis |

| > 9 (Strongly Basic) | Low | 6-(Methylsulfonyl)nicotinic acid |

This table is a hypothetical representation based on the known chemistry of nitriles.

Applications of 6 Methylsulfonyl Nicotinonitrile As a Chemical Building Block and Reagent

Role in Heterocyclic Compound Synthesis

The electrophilic nature of the pyridine (B92270) ring in 6-(Methylsulfonyl)nicotinonitrile, particularly at the positions activated by the sulfonyl and nitrile groups, makes it an ideal precursor for the synthesis of complex heterocyclic systems. Chemists exploit its reactivity to construct fused ring structures, which are common scaffolds in medicinal chemistry and materials science.

Precursor for Fused Pyridine Systems

The 6-(methylsulfonyl) group is an effective leaving group, facilitating the construction of fused ring systems onto the pyridine core. In a common synthetic strategy, a bifunctional nucleophile can be used to displace the methylsulfonyl group and subsequently cyclize onto another position of the pyridine ring or a substituent. This approach allows for the modular and efficient synthesis of various fused pyridine heterocycles. longdom.orgnih.gov The reaction typically proceeds under basic conditions, which generates the active nucleophile needed to attack the electron-deficient pyridine ring. The electron-withdrawing nitrile group at the 3-position is crucial for activating the ring towards nucleophilic attack, thereby enabling these transformations under relatively mild conditions. A variety of fused systems, such as pyrano[2,3-b]pyridines and imidazo[1,2-a]pyridines, can be accessed through this methodology. longdom.orgrsc.org

Synthesis of Thieno[2,3-b]pyridine (B153569) Derivatives

A significant application of this compound and related 2-sulfonylnicotinonitriles is in the synthesis of thieno[2,3-b]pyridines. This class of compounds is of great interest due to its wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The synthesis often involves the reaction of the nicotinonitrile precursor with a sulfur-containing nucleophile.

A typical reaction pathway is the Gewald reaction, or a modification thereof, where the nicotinonitrile derivative reacts with an active methylene (B1212753) compound and elemental sulfur in the presence of a base. However, a more direct route utilizing the reactivity of the methylsulfonyl group involves its displacement by a thiol-containing reactant. For instance, reaction with a compound containing a thiolate and an adjacent functional group can lead to a tandem SNAr/cyclization cascade to form the fused thiophene (B33073) ring.

The general scheme for this transformation is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Mercaptoacetate derivative | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO) | Thieno[2,3-b]pyridine derivative |

| This compound | Thioglycolate equivalent | Basic conditions | Fused thieno[2,3-b]pyridine |

This table represents a generalized synthetic approach for thieno[2,3-b]pyridine synthesis based on the known reactivity of related sulfonyl nicotinonitriles.

Construction of Pyridyl-Bearing Fused Bicyclic Analogues

Beyond thienopyridines, the reactivity of this compound allows for the construction of a diverse array of pyridyl-bearing fused bicyclic systems. The core principle remains the displacement of the methylsulfonyl group by a suitable binucleophile, which then undergoes a cyclization reaction. For example, reaction with a molecule containing both an amine and a hydroxyl group, or two amine groups, can lead to the formation of fused oxazine (B8389632) or pyrazine (B50134) rings, respectively. The versatility of this approach enables synthetic chemists to create libraries of novel bicyclic heterocycles for screening in drug discovery and materials science applications. longdom.orgrsc.org

Utility in Protein Bioconjugation and Covalent Chemistry

In the field of chemical biology, there is a growing interest in developing selective reagents for protein modification. Heteroaryl sulfones, including this compound, have emerged as a promising class of reagents for the targeted arylation of specific amino acid residues in proteins, most notably cysteine. nih.gov

Selective Cysteine Arylation Reagent

The side chain of cysteine contains a thiol group, which is a potent nucleophile, especially in its deprotonated thiolate form. This high nucleophilicity allows it to react with electrophilic reagents under physiological conditions. This compound serves as an electrophile in an SNAr reaction, where the cysteine thiol attacks the carbon atom bearing the methylsulfonyl group. acs.org This reaction results in the formation of a stable carbon-sulfur bond, effectively arylating the cysteine residue.

The key to the selectivity of this reaction is the "soft" nature of both the thiol nucleophile and the electrophilic center of the pyridine ring, which leads to a favorable reaction. The presence of the electron-withdrawing nitrile group enhances the electrophilicity of the ring, making the reaction efficient and specific for highly nucleophilic residues like cysteine over other nucleophilic amino acids such as lysine (B10760008) or serine under controlled conditions. nih.govacs.org

Development of Tunable Electrophilic Warheads

The reactivity of heteroaryl sulfones like this compound can be finely tuned by altering the substituents on the aromatic ring. This "tunability" is highly desirable for the design of covalent inhibitors or "warheads" that can target specific proteins. nih.gov Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and duration of action.

The electrophilicity of the carbon atom attached to the sulfonyl group is modulated by the electronic properties of the other substituents on the pyridine ring. In this compound, the 3-cyano group is a strong electron-withdrawing group that activates the molecule for nucleophilic attack. The reactivity can be further adjusted by modifying or replacing the group at the 6-position. This allows for the development of a range of electrophilic warheads with varying reaction kinetics, enabling researchers to optimize the balance between reactivity and selectivity for a specific protein target. nih.gov This principle has been demonstrated with related 2-sulfonylpyrimidines, which serve as effective surrogates for traditional acrylamide (B121943) warheads in targeted covalent inhibitors.

The reaction kinetics of such warheads with model thiols like glutathione (B108866) (GSH) are often studied to quantify their reactivity.

| Warhead Class | Model Nucleophile | Reactivity Profile | Reference |

| 2-Sulfonylpyridine | Cysteine Thiol | Tunable, selective arylation | nih.gov |

| 2-Sulfonylpyrimidine | Cysteine Thiol | Fast, selective, stable conjugate formation | acs.org |

| Heteroaryl Sulfone | Glutathione (GSH) | Moderate to high, dependent on ring substituents | acs.org |

This table summarizes the reactivity profile of the general class of heteroaryl sulfones to which this compound belongs.

Intermediate in the Synthesis of Pharmacologically Active Agents

This compound serves as a crucial starting material or intermediate in the multi-step synthesis of a range of pharmacologically active compounds. Its reactivity allows for various chemical modifications, leading to the generation of libraries of compounds for drug discovery programs.

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. researchgate.net Consequently, kinase inhibitors have emerged as a significant class of therapeutic agents. researchgate.netdrughunter.com The nicotinonitrile moiety is a key component in several kinase inhibitors. researchgate.netmdpi.com

Derivatives of this compound have been explored in the synthesis of potent kinase inhibitors. For instance, research into novel cyanopyrido[2,3-d]pyrimidine derivatives has led to the identification of potent multi-kinase inhibitors. google.com One such derivative, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4)/CYCLIN D1 and ARK5 kinases, inducing apoptosis in tumor cells at nanomolar concentrations. google.com The synthesis of such complex molecules often involves intermediates derived from functionalized nicotinonitriles.

Furthermore, nicotinonitrile derivatives have been investigated for their potential to inhibit other kinases involved in cancer progression, such as PIM-1 kinase. nih.gov The development of these inhibitors highlights the importance of the nicotinonitrile scaffold as a starting point for generating compounds with specific and potent kinase inhibitory activity. ekb.eg

While direct evidence specifically naming this compound as a precursor for lipid synthesis modulators is not prominently available in the reviewed literature, the broader class of nicotinonitrile and pyrimidine (B1678525) derivatives has been associated with metabolic regulation. For instance, pyrimidine derivatives have been investigated for their hypolipidemic activities. researchgate.net A patent for heterocyclic modulators of fatty acid synthesis suggests the potential utility of such scaffolds in treating disorders related to lipid metabolism, including metabolic disorders and certain viral infections. news-medical.net The structural features of this compound make it a plausible candidate for inclusion in synthetic pathways targeting the generation of novel lipid synthesis modulators, although specific examples are not detailed in the available research.

The versatility of the this compound scaffold extends to the development of inhibitors for other critical enzymes beyond kinases.

Acetylcholinesterase (AChE) Inhibitors: Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com Nicotinonitrile-coumarin hybrids have been synthesized and shown to be potent acetylcholinesterase inhibitors. news-medical.netmdpi.com In one study, a nicotinonitrile-coumarin derivative linked to a 6-(4-nitrophenyl) group exhibited an IC50 value of 13 nM, which was more potent than the standard drug donepezil (B133215) (IC50 = 14 nM). news-medical.netmdpi.com Another derivative with a 6-(4-chlorophenyl) group also showed significant inhibitory activity with an IC50 of 25 nM. news-medical.netmdpi.com These findings underscore the potential of nicotinonitrile-based compounds in the development of new treatments for neurodegenerative diseases. nih.govnih.govCurrent time information in Bangalore, IN.nih.gov

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors: TDP1 is a DNA repair enzyme that has emerged as a promising target for anticancer therapy, as its inhibition can enhance the efficacy of certain chemotherapeutic agents. mdpi.com Research has shown that derivatives combining arylcoumarin and monoterpenoid moieties can act as potent TDP1 inhibitors with IC50 values in the submicromolar range. mdpi.com While not directly mentioning this compound, the synthesis of various TDP1 inhibitors has involved heterocyclic scaffolds, suggesting the potential for this compound to be used in generating new TDP1 inhibitory agents.

Table 1: Examples of Nicotinonitrile-Based Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Structural Features | Reported Activity (IC50) |

| Nicotinonitrile-Coumarin Hybrid | Acetylcholinesterase | 6-(4-nitrophenyl)-4-phenylnicotinonitrile linked to coumarin | 13 nM news-medical.netmdpi.com |

| Nicotinonitrile-Coumarin Hybrid | Acetylcholinesterase | 6-(4-chlorophenyl)-4-phenylnicotinonitrile linked to coumarin | 25 nM news-medical.netmdpi.com |

| Arylcoumarin-Monoterpenoid Hybrid | TDP1 | Arylcoumarin with geraniol (B1671447) residue | Submicromolar range mdpi.com |

The fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of various antiretroviral drugs, including non-nucleoside reverse transcriptase inhibitors (NNRTIs). The reverse transcriptase enzyme is a critical target in the HIV replication cycle.

The pyrimidine scaffold, closely related to nicotinonitrile, has been a cornerstone in the development of NNRTIs. Research has focused on the synthesis of 6-thioarylpyrimidines and their analogues as potent anti-HIV agents. For example, certain 6-arylsulfanyl-1,3-dimethyl-5-nitro-1H-pyrimidin-2,4-diones have shown activity against both HIV-1 and HIV-2. The structural similarities and synthetic accessibility make this compound a valuable starting material for creating novel NNRTI candidates with potentially improved efficacy and resistance profiles.

The application of this compound as an intermediate extends broadly across the landscape of anticancer drug discovery. The nicotinonitrile scaffold is present in numerous compounds evaluated for their cytotoxic effects against various cancer cell lines.

The synthesis of fused nicotinonitrile derivatives has yielded compounds with significant anticancer activity. For instance, certain novel N-nicotinonitrile derivatives have demonstrated promising cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines. Steroidal D-seco dinitriles derived from nicotinonitrile precursors have also shown potent antiproliferative activity, with some compounds inducing apoptosis in cervical and breast cancer cells. The ability to functionalize the nicotinonitrile ring allows for the creation of diverse molecular structures that can interact with various biological targets involved in cancer progression.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The classical synthesis of 6-(methylsulfonyl)nicotinonitrile and its analogs often involves multi-step processes that may have limitations in terms of yield, scalability, and environmental impact. Future research is increasingly directed towards the development of more efficient, atom-economical, and greener synthetic strategies.

One promising avenue is the advancement of catalytic methods. Research into nicotinonitrile synthesis has highlighted the use of novel catalysts, such as nanomagnetic catalysts, for efficient, one-pot, multi-component reactions under solvent-free conditions researchgate.net. The application of similar catalytic systems to the synthesis of sulfonyl-substituted pyridines could significantly streamline production. Future explorations may focus on:

C-H Activation: Direct C-H functionalization of the pyridine (B92270) ring to introduce the methylsulfonyl group would represent a highly efficient strategy, avoiding the need for pre-functionalized starting materials like halogenated pyridines.

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhance safety, and facilitate scalability. Adapting existing synthetic routes to flow conditions is a key area for process optimization.

Biocatalysis: Employing enzymes to catalyze specific steps, such as the oxidation of a corresponding thioether to the sulfone, could provide high selectivity and milder reaction conditions.

A comparison of potential future synthetic approaches is outlined below.

| Methodology | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher yields, milder conditions, solvent-free options, recyclability of catalysts researchgate.net. | Development of novel metal-based or organocatalysts for direct sulfenylation and oxidation. |

| Flow Chemistry | Enhanced safety, precise control, improved scalability, potential for automation. | Optimization of reaction parameters (temperature, pressure, residence time) in continuous flow systems. |

| C-H Functionalization | Increased atom economy, reduced synthetic steps, use of simpler starting materials. | Discovery of selective catalysts for direct C-H sulfonylation of the pyridine core. |

Advanced Mechanistic Insights into Reactivity and Selectivity

A deeper understanding of the electronic properties and reactivity of this compound is crucial for its effective use as a chemical building block. The interplay between the electron-withdrawing nitrile and methylsulfonyl groups significantly influences the reactivity of the pyridine ring, particularly towards nucleophilic aromatic substitution (SNAr) rsc.orgresearchgate.net.

Future research will likely leverage a combination of experimental and computational approaches to gain more profound mechanistic insights.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the molecule's electronic structure, predict reactivity hotspots, and calculate the energy barriers for different reaction pathways nih.govresearchgate.netresearchgate.net. This can help in understanding the regioselectivity of reactions and designing more effective synthetic transformations.

Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can elucidate reaction mechanisms, identify rate-limiting steps, and reveal the role of catalysts or additives rsc.orgresearchgate.netresearchgate.net. Such studies are essential for optimizing reaction conditions to maximize yield and minimize by-product formation.

These advanced studies will enable chemists to precisely control the selectivity of reactions, allowing for the targeted modification of the molecule at specific positions to generate diverse libraries of derivatives.

Rational Design of Derivatives for Enhanced Biological Activity

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds ekb.egresearchgate.netresearchgate.netekb.eg. The methylsulfonyl group is also a key pharmacophore, known for its ability to act as a hydrogen bond acceptor and improve physicochemical properties. The combination of these two moieties in this compound makes it an excellent starting point for the rational design of new therapeutic agents.

Future research will focus on the systematic exploration of structure-activity relationships (SAR) nih.govub.eduresearchgate.net. By making targeted modifications to the core structure and evaluating their effects on biological activity, researchers can develop more potent and selective molecules. Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the methylsulfonyl or nitrile groups with other functional groups that have similar electronic or steric properties to fine-tune activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Fragment-Based Drug Design (FBDD): Using the this compound core as a starting fragment and growing it into the binding pockets of specific biological targets, such as protein kinases or enzymes nih.gov.

Molecular Docking and Dynamic Simulations: Employing computational tools to predict how derivatives will bind to target proteins, guiding the design of compounds with improved affinity and specificity nih.govmdpi.com.

The table below summarizes the biological potential of various nicotinonitrile derivatives, suggesting avenues for future design based on the this compound scaffold.

| Derivative Class | Biological Target/Activity | Reference |

| Pyrazolopyridine-nicotinonitriles | Tyrosine Kinase (TK) Inhibition, Anticancer | nih.gov |

| 6-Phenylnicotinohydrazides | Antitubercular, Antimicrobial | nih.gov |

| 2-Amino-nicotinonitriles | PIM-1 Kinase Inhibition, Anticancer | ekb.eg |

| Coumarin-nicotinonitrile hybrids | Acetylcholinesterase Inhibition | ekb.eg |

Integration with High-Throughput Screening and Combinatorial Chemistry

To unlock the full therapeutic potential of the this compound scaffold, future efforts will involve its integration with modern drug discovery platforms. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while high-throughput screening (HTS) enables the rapid testing of these libraries against a multitude of biological targets nih.govresearchgate.netresearchgate.net.

The future in this area involves:

Library Synthesis: Developing robust and automatable synthetic routes to create large and diverse libraries of this compound derivatives. This could involve parallel synthesis techniques on solid or solution phases researchgate.net.

HTS Campaigns: Screening these libraries against panels of disease-relevant targets, such as kinases, proteases, and G-protein coupled receptors, to identify novel "hit" compounds.

Data Analysis: Utilizing cheminformatics and machine learning algorithms to analyze the vast datasets generated from HTS to identify promising SAR trends and guide the next round of library design nvsu.ru.

This synergistic approach accelerates the discovery of lead compounds, significantly shortening the timeline for the development of new drugs nih.gov.

Application in Chemical Biology for Probe Development

Beyond its role as a precursor to potential drugs, this compound and its derivatives have emerging potential as tools for chemical biology. Chemical probes are small molecules designed to selectively interact with a specific protein target in a complex biological system, enabling the study of that protein's function nih.gov.

Future research could explore the development of this compound-based probes through several strategies: